molecular formula C8H2Cl5F3 B6306731 2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzyl chloride;  97% CAS No. 79674-47-8

2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzyl chloride; 97%

Cat. No. B6306731
CAS RN: 79674-47-8
M. Wt: 332.4 g/mol
InChI Key: AGHKLNHXOPCZNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzyl chloride (97%) is a synthetic compound that is widely used in scientific research due to its unique properties. It is a colorless liquid with a pungent odor and is soluble in most organic solvents. It is a derivative of benzyl chloride and has a wide range of applications in various fields such as medicine, biology, and chemistry. It is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.

Mechanism of Action

The mechanism of action of 2,3,5,6-tetrachloro-4-(trifluoromethyl)benzyl chloride (97%) is not well understood. However, it is believed that it acts as a catalyst in the synthesis of various organometallic compounds and polymers, as well as in the synthesis of fluorinated compounds. It is also believed to be involved in the formation of various organometallic complexes, which can then be used in the synthesis of various pharmaceuticals and agrochemicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,3,5,6-tetrachloro-4-(trifluoromethyl)benzyl chloride (97%) are not well understood. However, it is believed that it can act as an inhibitor of certain enzymes and can also act as an allosteric modulator of certain proteins. It is also believed to be involved in the formation of various organometallic complexes, which can then be used in the synthesis of various pharmaceuticals and agrochemicals.

Advantages and Limitations for Lab Experiments

The main advantage of using 2,3,5,6-tetrachloro-4-(trifluoromethyl)benzyl chloride (97%) in laboratory experiments is that it is a relatively inexpensive and readily available reagent. It is also easy to handle and store. However, it is important to note that this compound is toxic and should only be handled in a well-ventilated laboratory. It is also important to note that it is highly flammable and should not be exposed to open flames.

Future Directions

There are many possible future directions for research involving 2,3,5,6-tetrachloro-4-(trifluoromethyl)benzyl chloride (97%). These include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of various pharmaceuticals and agrochemicals. Additionally, further research could be conducted into its mechanism of action and its potential uses in the synthesis of various organometallic compounds and polymers. Finally, further research could be conducted into its potential uses in the synthesis of various fluorinated compounds, such as fluorinated polymers and fluorinated surfactants.

Synthesis Methods

2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzyl chloride (97%) is synthesized by a process of chlorination of benzyl chloride with chlorine gas. The reaction is conducted in an inert atmosphere, usually nitrogen, and at a temperature of around 100°C. The reaction is exothermic and the reaction time can be adjusted to control the degree of chlorination. The resulting product is a colorless liquid that is highly soluble in most organic solvents.

Scientific Research Applications

2,3,5,6-Tetrachloro-4-(trifluoromethyl)benzyl chloride (97%) is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in the synthesis of various polymers and as a reagent in the synthesis of various organometallic compounds. It has also been used in the synthesis of various fluorinated compounds, such as fluorinated polymers and fluorinated surfactants. It is also used in the synthesis of various pharmaceuticals and agrochemicals.

properties

IUPAC Name

1,2,4,5-tetrachloro-3-(chloromethyl)-6-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl5F3/c9-1-2-4(10)6(12)3(8(14,15)16)7(13)5(2)11/h1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHKLNHXOPCZNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1Cl)Cl)C(F)(F)F)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl5F3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601174660
Record name 1,2,4,5-Tetrachloro-3-(chloromethyl)-6-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601174660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

79674-47-8
Record name 1,2,4,5-Tetrachloro-3-(chloromethyl)-6-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79674-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4,5-Tetrachloro-3-(chloromethyl)-6-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601174660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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